

1-Dodecanol: A Comprehensive Technical Guide for Scientific Professionals

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Compound of Interest

Compound Name: **1-Dodecanol**

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This guide provides an in-depth exploration of the physical and chemical properties of **1-dodecanol**, a long-chain fatty alcohol pivotal in various scientific and industrial applications, including drug development. This document is structured to offer not just data, but a deeper understanding of the causality behind its characteristics and reactivity, empowering researchers and professionals to leverage this versatile molecule effectively.

Introduction: The Molecular Profile of 1-Dodecanol

1-Dodecanol, also known as lauryl alcohol, is a saturated fatty alcohol with a 12-carbon chain. [1][2] Its chemical structure, a long hydrophobic alkyl chain terminating in a hydrophilic hydroxyl group, imparts amphiphilic properties that are central to its wide range of applications. Industrially, it is primarily derived from the reduction of fatty acids from coconut or palm kernel oil.[1] This renewable sourcing makes it an attractive component in the development of sustainable chemical processes. In the pharmaceutical and cosmetic industries, **1-dodecanol** and its derivatives function as emollients, emulsifiers, and penetration enhancers.[1]

Physicochemical Properties: A Quantitative Overview

The physical state of **1-dodecanol** is notably dependent on the ambient temperature, existing as a colorless, waxy solid below its melting point and a clear, oily liquid above it.[3][4] Its distinct, faint fatty or floral odor becomes more pronounced at higher concentrations.[2][3] A comprehensive summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of **1-Dodecanol**

Property	Value	Source(s)
Synonyms	Dodecyl alcohol, Lauryl alcohol, Alcohol C12	[5][6]
CAS Number	112-53-8	[6][7]
Molecular Formula	C ₁₂ H ₂₆ O	[7][8]
Molecular Weight	186.34 g/mol	[8]
Appearance	Colorless solid or liquid	[4][9]
Melting Point	22-26 °C (72-79 °F)	[3][4]
Boiling Point	259-262 °C (498-504 °F) at 760 mmHg	[1][3]
Density	0.833 g/mL at 25 °C	[3]
Flash Point	121 °C (250 °F) (closed cup)	[10]
Solubility in Water	Very slightly soluble (approx. 1 g/L at 23 °C)	[4]
Solubility in Organic Solvents	Soluble in ethanol, ether, chloroform, and acetone	[9][11]

Spectral Data for Structural Elucidation

Spectroscopic analysis is fundamental for the verification of the identity and purity of **1-dodecanol**. The following provides an overview of its characteristic spectral features.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum of **1-dodecanol** is characterized by a triplet corresponding to the terminal methyl protons, a broad multiplet for the methylene protons of the alkyl chain, and a triplet for the methylene protons adjacent to the hydroxyl group. A singlet, which can exchange with D₂O, is observed for the hydroxyl proton.

- ^{13}C NMR: The carbon-13 NMR spectrum displays distinct signals for each of the twelve carbon atoms, with the carbon attached to the hydroxyl group appearing most downfield.
- Infrared (IR) Spectroscopy: The IR spectrum of **1-dodecanol** prominently features a broad absorption band in the region of 3200-3600 cm^{-1} , characteristic of the O-H stretching vibration of the hydroxyl group. Strong absorptions in the 2850-2960 cm^{-1} region correspond to the C-H stretching of the alkyl chain.
- Mass Spectrometry (MS): The electron ionization mass spectrum of **1-dodecanol** typically does not show a strong molecular ion peak due to facile fragmentation. Common fragments observed include the loss of water and successive losses of alkyl fragments.

Authoritative spectral data for **1-dodecanol** can be accessed through various databases such as the NIST WebBook and SpectraBase.[\[1\]](#)[\[3\]](#)[\[10\]](#)

Chemical Properties and Reactivity

The chemical behavior of **1-dodecanol** is dominated by the reactivity of its primary hydroxyl group. This functional group allows for a variety of transformations, making it a valuable synthetic intermediate. The long alkyl chain, while generally unreactive, influences the molecule's solubility and physical properties.

Caption: Key chemical transformations of **1-dodecanol**.

Oxidation to Aldehydes and Carboxylic Acids

The oxidation of **1-dodecanol** can yield either dodecanal or dodecanoic acid, depending on the choice of oxidizing agent. Mild oxidizing agents are required to stop the reaction at the aldehyde stage.

Experimental Protocol: Oxidation of **1-Dodecanol** to Dodecanal using Pyridinium Chlorochromate (PCC)

This protocol outlines a common laboratory-scale method for the selective oxidation of a primary alcohol to an aldehyde.

- Reagent Preparation: In a fume hood, suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic

stirrer.

- Reaction Setup: To the stirred suspension, add a solution of **1-dodecanol** (1 equivalent) in DCM dropwise at room temperature.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[12]
- Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or celite to remove the chromium byproducts.
- Purification: Concentrate the filtrate under reduced pressure. The crude dodecanol can be further purified by column chromatography on silica gel.

Note: Due to the toxicity of chromium-based reagents, alternative methods like Swern or Dess-Martin oxidation are often preferred for their milder conditions and less hazardous waste profiles.[2][10]

Esterification

1-Dodecanol readily undergoes esterification with carboxylic acids or their derivatives to form esters, which have applications as fragrances, plasticizers, and lubricants.

Experimental Protocol: Synthesis of Dodecyl Acetate via Acetylation with Acetic Anhydride

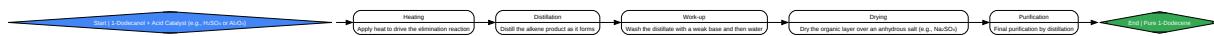
This procedure describes the formation of an ester through the reaction of an alcohol with an anhydride.

- Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine **1-dodecanol** (1 equivalent) and acetic anhydride (1.2 equivalents).
- Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid, or a Lewis acid. For a greener approach, a catalytic amount of vanadyl sulfate (VOSO_4) can be used for solvent-free acetylation.[13]
- Reaction Conditions: Heat the mixture with stirring. The reaction temperature and time will depend on the catalyst used. For the VOSO_4 catalyzed reaction, stirring at room temperature for 24 hours can be effective.[13]

- Work-up: After cooling, quench the reaction by slowly adding water. Neutralize the excess acetic acid with a saturated solution of sodium bicarbonate.
- Extraction and Purification: Extract the product with an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting dodecyl acetate can be purified by distillation.

Dehydration to Alkenes

The elimination of water from **1-dodecanol**, a dehydration reaction, yields 1-dodecene. This reaction is typically acid-catalyzed and requires elevated temperatures.



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Caption: Experimental workflow for the dehydration of **1-dodecanol**.

Experimental Protocol: Dehydration of **1-Dodecanol** to 1-Dodecene

This protocol describes a general procedure for the acid-catalyzed dehydration of an alcohol.

- Reaction Setup: In a distillation apparatus, place **1-dodecanol** and a catalytic amount of a strong, non-volatile acid such as concentrated sulfuric acid or phosphoric acid. Alternatively, a solid acid catalyst like activated alumina can be used at higher temperatures.^[5]
- Reaction Conditions: Heat the mixture to a temperature sufficient to cause dehydration and distill the resulting alkene. The reaction temperature is typically in the range of 150-250 °C.
- Product Collection: Collect the distillate, which will consist of 1-dodecene and water.
- Work-up: Separate the organic layer from the aqueous layer in the distillate. Wash the organic layer with a dilute solution of sodium bicarbonate to remove any acidic residue, followed by a wash with water.

- Purification: Dry the crude 1-dodecene over an anhydrous drying agent (e.g., anhydrous sodium sulfate) and then purify by fractional distillation.

Conversion to Alkyl Halides

The hydroxyl group of **1-dodecanol** can be replaced by a halogen atom through nucleophilic substitution, providing a route to 1-halododecanes, which are versatile alkylating agents.

Experimental Protocol: Synthesis of 1-Chlorododecane using Thionyl Chloride

This procedure details the conversion of a primary alcohol to a primary alkyl chloride.

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap to neutralize the HCl and SO₂ byproducts, place **1-dodecanol**.
- Reagent Addition: Cool the flask in an ice bath and slowly add thionyl chloride (SOCl₂) (at least 1.1 equivalents) with stirring. The reaction is often performed in the presence of a small amount of a tertiary amine like pyridine to neutralize the generated HCl.
- Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to reflux until the evolution of gases ceases.
- Work-up: Carefully quench the reaction by pouring it into ice water.
- Extraction and Purification: Extract the 1-chlorododecane with an organic solvent. Wash the organic layer with water, a dilute sodium bicarbonate solution, and brine. Dry the organic layer and remove the solvent. The product can be purified by vacuum distillation.^[9]

Safety and Handling

1-Dodecanol is considered to be of low to moderate toxicity. However, it can cause skin and eye irritation.^{[13][14]} Inhalation of vapors may cause respiratory tract irritation.^[13] It is important to handle **1-dodecanol** in a well-ventilated area and to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

1-Dodecanol is a fundamentally important chemical with a well-defined set of physical and chemical properties. Its utility as a precursor in the synthesis of a wide array of valuable compounds, from surfactants and fragrances to pharmaceutical intermediates, is a direct consequence of the reactivity of its primary hydroxyl group. A thorough understanding of its properties and reaction chemistry, as detailed in this guide, is essential for its effective and safe utilization in research and development.

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